molecular formula C18H27NO5 B179411 Platyphylline CAS No. 480-78-4

Platyphylline

Cat. No.: B179411
CAS No.: 480-78-4
M. Wt: 337.4 g/mol
InChI Key: BTHCJHQOYFUIMG-URPYTINPSA-N
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Description

Platyphylline is a macrolide.

Mechanism of Action

Target of Action

Platyphylline, a pyrrolizidine alkaloid, primarily targets the nervous system . It appears to have an atropine-like action, evidenced by mydriasis (dilation of the pupil) with loss of light reflex, antagonism with acetylcholine, and relaxation of intestinal peristalsis .

Mode of Action

This compound interacts with its targets in a manner similar to atropine, a muscarinic antagonist . It competes with acetylcholine, a neurotransmitter, at the muscarinic acetylcholine receptors, thereby inhibiting the parasympathetic nerve impulses. This results in effects such as dilation of the pupil (mydriasis) and relaxation of smooth muscle, such as that in the gastrointestinal tract .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the neurotransmitter acetylcholine. By acting as an antagonist at muscarinic acetylcholine receptors, this compound disrupts the normal functioning of these pathways, leading to effects such as pupil dilation and intestinal relaxation . The exact downstream effects of this disruption depend on the specific tissues and organs involved.

Pharmacokinetics

Like other pyrrolizidine alkaloids, it is likely that this compound is metabolized in the liver . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of parasympathetic nerve impulses, leading to effects such as pupil dilation and intestinal relaxation . In animals, administration of this compound has been observed to result in convulsions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the metabolism and action of this compound. Additionally, factors such as the pH of the environment could potentially affect the stability of this compound . .

Biochemical Analysis

Biochemical Properties

Platyphylline plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with acetylcholine receptors, inhibiting their activity and leading to muscle relaxation. This interaction is crucial in its therapeutic effects, as it helps alleviate spasms in smooth muscles. Additionally, this compound has been observed to interact with various cytochrome P450 enzymes, which are involved in its metabolism and detoxification .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In smooth muscle cells, it induces relaxation by inhibiting acetylcholine receptors, leading to reduced muscle contractions. In neuronal cells, this compound can modulate neurotransmitter release, affecting cell signaling pathways. It has also been shown to influence gene expression, particularly genes involved in inflammatory responses and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to acetylcholine receptors, leading to their inhibition. This binding prevents the usual action of acetylcholine, resulting in muscle relaxation. Additionally, this compound can inhibit certain cytochrome P450 enzymes, affecting its own metabolism and the metabolism of other compounds. These interactions at the molecular level are crucial for its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are influenced by various factors, including temperature and pH. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and cell cycle regulation. These effects are dose-dependent and can vary with the duration of exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it can effectively reduce muscle spasms and alleviate pain without significant adverse effects. At higher doses, this compound can induce toxic effects, including liver damage and neurotoxicity. These threshold effects highlight the importance of careful dosage regulation in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate its biotransformation into metabolites that can be more easily excreted from the body. The metabolic pathways of this compound also involve conjugation reactions, which enhance its solubility and excretion. These processes are crucial for its detoxification and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins that facilitate its movement across cell membranes. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. These interactions influence its localization and accumulation in different tissues, impacting its overall pharmacological effects .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are essential for its activity and function, as they determine the sites of its action within the cell .

Properties

IUPAC Name

(1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4-/t11-,13-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHCJHQOYFUIMG-REYNEDSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66641-38-1 (hydrochloride)
Record name Platyphylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701020155
Record name Platyphylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-78-4
Record name Platyphylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platyphylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platyphylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Platyphylline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PLATYPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A91172AJBY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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